molecular formula C20H16F3N3O2 B2667955 N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-(trifluoromethyl)benzamide CAS No. 1795299-81-8

N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2667955
CAS No.: 1795299-81-8
M. Wt: 387.362
InChI Key: WHKBMECENWHCIB-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: Starting with appropriate precursors, the pyrimidine ring is synthesized through condensation reactions.

    Substitution Reactions: Introduction of the phenoxy and dimethyl groups onto the pyrimidine ring.

    Formation of the Benzamide Moiety: The trifluoromethylbenzamide group is introduced through amide bond formation, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially altering the functional groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Exploration as a potential therapeutic agent, particularly in targeting specific biological pathways.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-(trifluoromethyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-(trifluoromethyl)aniline
  • N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-(trifluoromethyl)phenol

Uniqueness

N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-(trifluoromethyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its trifluoromethyl group, for example, can significantly influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O2/c1-12-17(13(2)25-19(24-12)28-16-9-4-3-5-10-16)26-18(27)14-7-6-8-15(11-14)20(21,22)23/h3-11H,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKBMECENWHCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)OC2=CC=CC=C2)C)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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